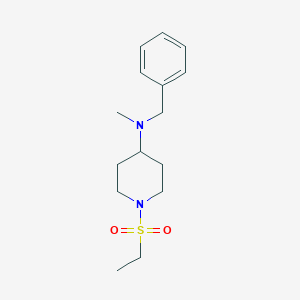![molecular formula C16H18N2O2 B247288 N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide.
Mechanism of Action
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide works by selectively inhibiting the enzyme FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide increases levels of anandamide, which activates cannabinoid receptors in the brain and body. This activation leads to a range of physiological and biochemical effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can increase levels of anandamide, reduce pain and inflammation, and improve mood. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments is its selectivity for FAAH. This selectivity means that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can be used to specifically target the endocannabinoid system, without affecting other systems in the body. However, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Future Directions
There are many potential future directions for research on N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide analogs that have improved solubility and longer half-lives. These analogs could be used to improve the efficacy of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in the treatment of pain, inflammation, and other conditions. Another potential direction for research is in the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other drugs. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can enhance the effects of other drugs, which could make it useful in combination therapy. Finally, research on the safety and toxicity of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is needed in order to fully understand its potential as a therapeutic agent.
Conclusion
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is a chemical compound with significant potential for therapeutic applications. Its selectivity for FAAH makes it a valuable tool for studying the endocannabinoid system, and its ability to increase levels of anandamide has been shown to have a range of beneficial effects. While there are some limitations to the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments, there are many potential future directions for research on this compound. Overall, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide represents a promising avenue for the development of new treatments for pain, inflammation, and other conditions.
Synthesis Methods
The synthesis of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyridine with 2-phenoxyacetic acid to form 2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. This intermediate is then methylated using dimethyl sulfate to produce N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, which is N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide.
Scientific Research Applications
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can reduce pain and inflammation in animal models by increasing levels of anandamide, which has analgesic and anti-inflammatory effects. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-methyl-2-phenoxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-10-14-7-5-6-11-17-14)16(19)13-20-15-8-3-2-4-9-15/h2-9,11H,10,12-13H2,1H3 |
InChI Key |
AQEZJQWXEWTONF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)


amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)